molecular formula C14H19N2O2+ B12431019 [(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium

[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium

Katalognummer: B12431019
Molekulargewicht: 247.31 g/mol
InChI-Schlüssel: AOHCBEAZXHZMOR-ZDUSSCGKSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in many natural products, including alkaloids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium typically involves the reaction of indole derivatives with other chemical reagents under specific conditions. One common method involves the use of palladium-catalyzed intramolecular oxidative coupling reactions . Another approach is the multicomponent reaction (MCR) strategy, which is known for its efficiency and sustainability .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while reduction may produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of [(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium is unique due to its specific structural features and the range of reactions it can undergo

Eigenschaften

Molekularformel

C14H19N2O2+

Molekulargewicht

247.31 g/mol

IUPAC-Name

[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]-trimethylazanium

InChI

InChI=1S/C14H18N2O2/c1-16(2,3)13(14(17)18)8-10-9-15-12-7-5-4-6-11(10)12/h4-7,9,13,15H,8H2,1-3H3/p+1/t13-/m0/s1

InChI-Schlüssel

AOHCBEAZXHZMOR-ZDUSSCGKSA-O

Isomerische SMILES

C[N+](C)(C)[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O

Kanonische SMILES

C[N+](C)(C)C(CC1=CNC2=CC=CC=C21)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.